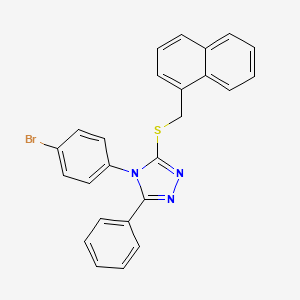
4-(4-Bromophenyl)-3-((naphthalen-1-ylmethyl)thio)-5-phenyl-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromphenyl)-3-((Naphthalen-1-ylmethyl)thio)-5-phenyl-4H-1,2,4-triazol ist eine komplexe organische Verbindung, die zur Klasse der Triazole gehört. Triazole sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden in der medizinischen Chemie weit verbreitet eingesetzt. Diese spezielle Verbindung enthält eine Bromphenylgruppe, eine Naphthalen-1-ylmethylthiogruppe und eine Phenylgruppe, die an einen Triazolring gebunden sind, was sie zu einem einzigartigen und potenziell wertvollen Molekül für verschiedene Anwendungen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(4-Bromphenyl)-3-((Naphthalen-1-ylmethyl)thio)-5-phenyl-4H-1,2,4-triazol umfasst typischerweise mehrere Schritte:
Bildung des Triazolrings: Der Triazolring kann durch eine Cyclisierungsreaktion synthetisiert werden, an der Hydrazinderivate und geeignete Aldehyde oder Ketone beteiligt sind.
Einführung der Bromphenylgruppe: Dieser Schritt umfasst die Bromierung einer Phenylgruppe unter Verwendung von Brom oder N-Bromsuccinimid (NBS) unter kontrollierten Bedingungen.
Anlagerung der Naphthalen-1-ylmethylthiogruppe: Dies kann durch eine nucleophile Substitutionsreaktion erreicht werden, bei der ein Naphthalen-1-ylmethylthiol mit einer geeigneten Abgangsgruppe am Triazolring reagiert.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von automatisierten Reaktoren, kontinuierlicher Flusschemie und strenger Reinigungstechniken wie Umkristallisation und Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Schwefelatom in der Naphthalen-1-ylmethylthiogruppe, wobei Sulfoxide oder Sulfone gebildet werden.
Reduktion: Reduktionsreaktionen können auf die Bromphenylgruppe abzielen und sie möglicherweise in eine Phenylgruppe umwandeln.
Substitution: Das Bromatom in der Bromphenylgruppe kann durch verschiedene Nucleophile substituiert werden, was zu einer Vielzahl von Derivaten führt.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid (H₂O₂) oder m-Chlorperbenzoesäure (m-CPBA) unter milden Bedingungen.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH₄).
Substitution: Nucleophile wie Amine, Thiole oder Alkoxide in Gegenwart einer Base wie Kaliumcarbonat (K₂CO₃).
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Dehalogenierte Phenylderivate.
Substitution: Verschiedene substituierte Phenylderivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Aufgrund seines Triazolkerns kann es antifungale, antibakterielle oder anticancer-Eigenschaften aufweisen, was es zu einem Kandidaten für die Medikamentenentwicklung macht.
Biologische Studien: Es kann als Sonde zur Untersuchung biologischer Pfade verwendet werden, an denen Triazolderivate beteiligt sind.
Materialwissenschaften: Die einzigartige Struktur der Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften nützlich sein.
Chemische Synthese: Es kann als Zwischenprodukt bei der Synthese komplexerer Moleküle für verschiedene Anwendungen dienen.
Wirkmechanismus
Der Wirkmechanismus von 4-(4-Bromphenyl)-3-((Naphthalen-1-ylmethyl)thio)-5-phenyl-4H-1,2,4-triazol hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit biologischen Zielmolekülen wie Enzymen oder Rezeptoren interagieren und deren Aktivität hemmen. Der Triazolring kann mit Metallionen koordinieren und möglicherweise die Funktion von Metalloproteinen stören. Die Bromphenyl- und Naphthalen-1-ylmethylthiogruppen können die Bindungsaffinität und -spezifität gegenüber bestimmten molekularen Zielmolekülen verbessern.
Wirkmechanismus
The mechanism of action of 4-(4-Bromophenyl)-3-((naphthalen-1-ylmethyl)thio)-5-phenyl-4H-1,2,4-triazole would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The triazole ring can coordinate with metal ions, potentially disrupting metalloprotein functions. The bromophenyl and naphthalen-1-ylmethylthio groups may enhance binding affinity and specificity towards certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(4-Chlorphenyl)-3-((Naphthalen-1-ylmethyl)thio)-5-phenyl-4H-1,2,4-triazol
- 4-(4-Fluorphenyl)-3-((Naphthalen-1-ylmethyl)thio)-5-phenyl-4H-1,2,4-triazol
- 4-(4-Methylphenyl)-3-((Naphthalen-1-ylmethyl)thio)-5-phenyl-4H-1,2,4-triazol
Einzigartigkeit
Das Vorhandensein des Bromatoms in 4-(4-Bromphenyl)-3-((Naphthalen-1-ylmethyl)thio)-5-phenyl-4H-1,2,4-triazol macht es einzigartig im Vergleich zu seinen Analoga mit anderen Halogenen oder Substituenten. Die größere Atomgröße von Brom und die unterschiedlichen elektronischen Eigenschaften können die Reaktivität, die Bindungsaffinität und die gesamte biologische Aktivität der Verbindung beeinflussen.
Eigenschaften
CAS-Nummer |
763139-03-3 |
|---|---|
Molekularformel |
C25H18BrN3S |
Molekulargewicht |
472.4 g/mol |
IUPAC-Name |
4-(4-bromophenyl)-3-(naphthalen-1-ylmethylsulfanyl)-5-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C25H18BrN3S/c26-21-13-15-22(16-14-21)29-24(19-8-2-1-3-9-19)27-28-25(29)30-17-20-11-6-10-18-7-4-5-12-23(18)20/h1-16H,17H2 |
InChI-Schlüssel |
LDFZFBJHBUZOEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12027640.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12027649.png)

![4-{[(E)-9-anthrylmethylidene]amino}-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12027671.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12027674.png)


![(5E)-2-(4-chlorophenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12027708.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12027714.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B12027717.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12027733.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12027740.png)

